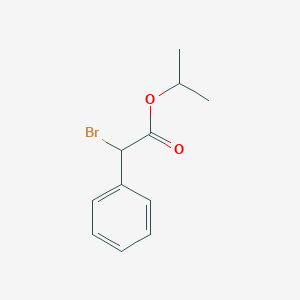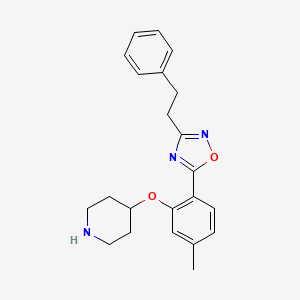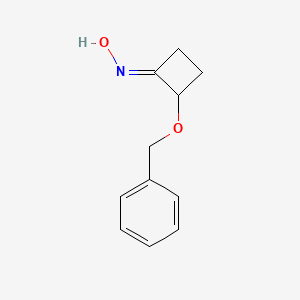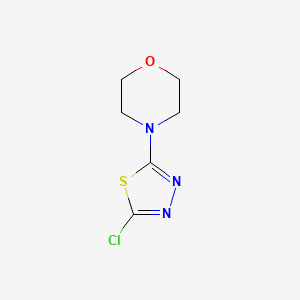
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound that features a trifluoromethyl group attached to a benzothiazinone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
This process can be achieved using various reagents and catalysts, such as photoredox catalysts under visible light irradiation . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazinone core to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazinone ring, often facilitated by the electron-withdrawing trifluoromethyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors, often leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used as a precursor in organic synthesis.
Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a ketone, known for their use in medicinal chemistry.
Trifluoromethylstyrenes: Versatile intermediates for the synthesis of more complex fluorinated compounds.
Properties
Molecular Formula |
C9H6F3NOS |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
InChI Key |
PLPPYWBLKDHQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)




![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)

![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
![Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13901157.png)
